molecular formula C17H15FN2O3 B4845150 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4845150
M. Wt: 314.31 g/mol
InChI Key: IYIYUPVWWMYXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as PHCCC, is a chemical compound that belongs to the class of isoxazole derivatives. It is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). PHCCC has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, anxiety, and depression.

Mechanism of Action

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide acts as a positive allosteric modulator of the mGluR4 receptor, enhancing the receptor's response to glutamate. Activation of the mGluR4 receptor has been shown to have neuroprotective effects in models of Parkinson's disease, as well as anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have a range of biochemical and physiological effects in preclinical models. In addition to its neuroprotective, anxiolytic, and antidepressant effects, 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and GABA. It has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in lab experiments is its high selectivity for the mGluR4 receptor, which allows for more precise targeting of this receptor in preclinical models. However, one limitation of using 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is its relatively low potency compared to other mGluR4 positive allosteric modulators, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is its potential therapeutic applications in the treatment of neurological disorders, including Parkinson's disease, anxiety, and depression. Further research is needed to better understand the mechanisms underlying these effects and to determine the optimal dosing and administration regimens for 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in humans. Another area of interest is the development of more potent and selective mGluR4 positive allosteric modulators, which may have greater efficacy in preclinical models and potential therapeutic applications in humans.

Scientific Research Applications

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied in preclinical models of neurological disorders. It has been shown to have neuroprotective effects in models of Parkinson's disease, reducing the loss of dopaminergic neurons and improving motor function. 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting potential therapeutic applications in the treatment of anxiety and depression.

properties

IUPAC Name

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-22-14-8-6-13(7-9-14)19-17(21)16-10-15(20-23-16)11-2-4-12(18)5-3-11/h2-9,16H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIYUPVWWMYXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-N-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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